molecular formula C24H22N4O2S2 B2534272 2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole CAS No. 876942-66-4

2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole

Cat. No.: B2534272
CAS No.: 876942-66-4
M. Wt: 462.59
InChI Key: OTJHVNGVJRNIPL-UHFFFAOYSA-N
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Description

2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a useful research compound. Its molecular formula is C24H22N4O2S2 and its molecular weight is 462.59. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications and Chemical Properties

Thermal and Photolytic Transformations : Sulfonyl-substituted spirocyclic 3H-pyrazoles demonstrate interesting thermal and photolytic properties. Studies on these compounds have shown their potential in undergoing transformation into various other chemical structures under different conditions, indicating their utility in synthetic organic chemistry and materials science (Vasin et al., 2014).

Corrosion Inhibition : Bipyrazole compounds, including those with sulfonyl substitutions, have been studied for their inhibitory effects on the corrosion of metals. These compounds can serve as efficient corrosion inhibitors, which is crucial for protecting metals in acidic environments, thus finding applications in industrial maintenance and preservation (Chetouani et al., 2005).

Pharmacological Applications

Antimicrobial and Antitubercular Agents : Sulfonyl derivatives exhibit significant antibacterial, antifungal, and antitubercular activities. Their synthesis and pharmacological evaluation have led to identifying compounds with potent activity against various pathogens, suggesting their potential use in developing new antimicrobial therapies (Kumar et al., 2013).

Anticonvulsant and Antispastic Agents : Research into sulfonyl-substituted triazoles has revealed their potential as selective antagonists of strychnine-induced convulsions and as agents in treating spasticity. These findings suggest applications in developing treatments for neurological conditions and seizure disorders (Kane et al., 1994).

Antidiabetic Activity : Sulfonylurea derivatives, including those related to pyrazole structures, have been prepared and evaluated for their hypoglycemic effects, indicating their potential use in diabetes management (Soliman & Feid-Allah, 1981).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The study of this compound could potentially yield interesting insights into its chemical and biological properties. Future research could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity .

Properties

IUPAC Name

4-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-1-phenyl-3-thiophen-2-ylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2S2/c1-17-10-12-18(13-11-17)21-15-22(28(25-21)32(2,29)30)20-16-27(19-7-4-3-5-8-19)26-24(20)23-9-6-14-31-23/h3-14,16,22H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJHVNGVJRNIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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